5-chloro-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide
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Overview
Description
5-chloro-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C24H20Cl2N2O2S and its molecular weight is 471.4. The purity is usually 95%.
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Scientific Research Applications
Structure-Affinity Relationship Study
Research has explored derivatives similar to "5-chloro-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide" for their high affinity and selectivity towards dopamine D(4) receptors. Structural modifications have been analyzed to understand their impact on receptor affinity, indicating the significance of the chemical structure in determining its biological activity (Perrone et al., 2000).
Pharmacological Evaluation of Analogues
Another study focused on synthesizing and evaluating a new series of derivatives for their anticonvulsant activities, targeting benzodiazepine receptors. These compounds, including ones structurally related to "this compound," were assessed for their potential in treating convulsions, demonstrating the chemical's versatility in medicinal chemistry (Faizi et al., 2017).
Chemical and Physical Properties Analysis
The molecular properties of compounds similar to "this compound," such as their molar refraction and polarizability, have been investigated to understand their interaction with biological systems. These studies provide insights into how such compounds interact at the molecular level, contributing to their pharmacological profiles (Sawale et al., 2016).
EGFR Inhibition for Anti-Cancer Properties
Benzimidazole derivatives, structurally related to the compound , have been studied for their EGFR inhibition capabilities, showcasing potential anti-cancer properties. These findings highlight the compound's relevance in developing new cancer therapies by targeting specific receptors (Karayel, 2021).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
It is known that indole derivatives can interact with their targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions . These interactions can lead to changes in the function or activity of the target, resulting in the observed biological effects .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities and can affect a variety of biochemical pathways . These can include pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that indole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and the pathways they affect .
Properties
IUPAC Name |
5-chloro-N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O2S/c1-30-21-11-10-17(26)14-19(21)24(29)27-12-13-31-23-18-4-2-3-5-20(18)28-22(23)15-6-8-16(25)9-7-15/h2-11,14,28H,12-13H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVIZODFLCSOKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.